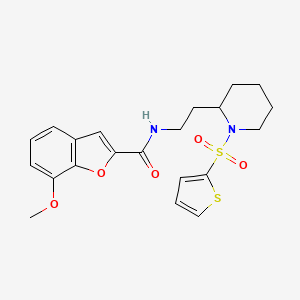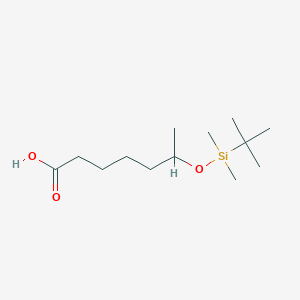![molecular formula C12H15N3S B2443647 5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-52-6](/img/structure/B2443647.png)
5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains several functional groups and structural features. It has a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . This core is substituted with a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the steric and electronic properties of the functional groups present. The bicyclo[2.2.1]heptane core is a rigid structure, which could influence the conformation and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring, for example, is a common motif in nucleotide chemistry and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bicyclo[2.2.1]heptane core could potentially increase the compound’s stability and resistance to degradation .科学的研究の応用
Enzyme-Targeted Drug Design
Compounds with related structural features have been designed to target specific enzymes within cancer cells, offering a blueprint for creating more effective and safer chemotherapeutic agents. For example, capecitabine, a prodrug that is enzymatically converted to 5-fluorouracil in tumor tissues, highlights the potential of utilizing specific enzymatic pathways for targeted drug delivery systems. This strategy minimizes systemic toxicity while maximizing therapeutic effects within the tumor microenvironment (Miwa et al., 1998).
Catalytic Reactions in Organic Synthesis
The structural complexity and unique reactivity of bicyclic compounds serve as catalysts in organic synthesis, enabling the creation of novel chemical entities with potential therapeutic value. For instance, constrained beta-proline analogues have shown significant influence on the outcome of organocatalytic aldol reactions, which are pivotal in synthesizing a wide array of biologically active molecules (Armstrong et al., 2009).
Antibacterial Applications
Bicyclic compounds like CP-45,899 have been identified as potent beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. This demonstrates the role of such compounds in addressing the growing concern of antibiotic resistance by restoring the activity of existing antibiotics (English et al., 1978).
Antiviral Research
The modification of bicyclic compounds has led to the development of antiviral agents, as illustrated by studies on analogues capable of inhibiting hepatitis B virus replication in vitro. This showcases the potential of these compounds in contributing to the treatment of viral infections, highlighting their importance in antiviral drug development (Doong et al., 1991).
Synthesis of Novel Structural Motifs
Research into bicyclic compounds has enabled the synthesis of novel structural motifs with potential applications in drug discovery and development. The versatility of these compounds in chemical synthesis is demonstrated by their use in creating complex molecules with specific biological activities, such as nicotinic acetylcholine receptor ligands (Cheng et al., 2002).
特性
IUPAC Name |
5-(6-cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-8(1)11-4-12(14-7-13-11)15-5-10-3-9(15)6-16-10/h4,7-10H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYFGAATZKAIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CC3CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide](/img/structure/B2443564.png)

![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2443567.png)
![N-(2,3-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2443571.png)
![3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2443572.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2443577.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)

![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)